molecular formula C27H19NO3 B13139541 2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid CAS No. 6954-59-2

2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B13139541
CAS No.: 6954-59-2
M. Wt: 405.4 g/mol
InChI Key: QHFDSZUYDHUQHL-UHFFFAOYSA-N
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Description

2’-((9H-Fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group attached to a biphenyl structure through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((9H-Fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the fluorenyl derivative and biphenyl carboxylic acid, followed by the formation of the carbamoyl linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2’-((9H-Fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2’-((9H-Fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-((9H-Fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins, enzymes, or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-((9H-Fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry, where its specific interactions and reactivity can be leveraged for desired outcomes .

Properties

CAS No.

6954-59-2

Molecular Formula

C27H19NO3

Molecular Weight

405.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid

InChI

InChI=1S/C27H19NO3/c29-26(24-11-5-3-9-22(24)23-10-4-6-12-25(23)27(30)31)28-19-13-14-21-18(16-19)15-17-7-1-2-8-20(17)21/h1-14,16H,15H2,(H,28,29)(H,30,31)

InChI Key

QHFDSZUYDHUQHL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O

Origin of Product

United States

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